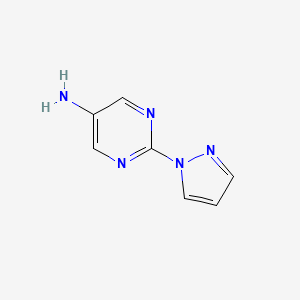

2-(1H-pyrazol-1-yl)pyrimidin-5-amine

Description

Properties

CAS No. |

1211587-33-5 |

|---|---|

Molecular Formula |

C7H7N5 |

Molecular Weight |

161.16 g/mol |

IUPAC Name |

2-pyrazol-1-ylpyrimidin-5-amine |

InChI |

InChI=1S/C7H7N5/c8-6-4-9-7(10-5-6)12-3-1-2-11-12/h1-5H,8H2 |

InChI Key |

WSBRRUMBUYFLCL-UHFFFAOYSA-N |

SMILES |

C1=CN(N=C1)C2=NC=C(C=N2)N |

Canonical SMILES |

C1=CN(N=C1)C2=NC=C(C=N2)N |

Origin of Product |

United States |

Foundational & Exploratory

2-(1H-pyrazol-1-yl)pyrimidin-5-amine: A Privileged Scaffold in Kinase Inhibitor Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the design of ATP-competitive kinase inhibitors relies heavily on privileged heteroaromatic scaffolds that can reliably anchor into the highly conserved hinge region of the kinase domain. 2-(1H-pyrazol-1-yl)pyrimidin-5-amine (CAS: 1211587-33-5) has emerged as a highly versatile and structurally efficient building block[1]. By combining the bidentate hydrogen-bonding capacity of a pyrimidine-pyrazole axis with a synthetic handle (the 5-amino group), this compound serves as the foundational core for numerous therapeutics targeting c-Met, ERK5, and alpha-synuclein pathologies[2][3][4].

This technical guide provides an in-depth analysis of the compound's physicochemical properties, structural rationale, and a self-validating synthetic methodology designed for high-yield scale-up.

Physicochemical & Structural Profile

Understanding the baseline properties of 2-(1H-pyrazol-1-yl)pyrimidin-5-amine is critical for predicting its behavior in both synthetic workflows and biological assays. The molecule is characterized by a low molecular weight and optimal polar surface area, making it an ideal starting point for lead optimization[1].

| Property | Value |

| IUPAC Name | 2-(1H-pyrazol-1-yl)pyrimidin-5-amine |

| CAS Number | 1211587-33-5 |

| Linear Formula | C₇H₇N₅ |

| Molecular Weight | 161.16 g/mol |

| InChIKey | WSBRRUMBUYFLCL-UHFFFAOYSA-N |

| SMILES | Nc1cnc(-n2cccn2)nc1 |

| Appearance | Pale yellow to off-white solid |

| Purity Standard | ≥ 95% (Commercial grade) |

Pharmacophore Rationale: The Kinase Hinge Binder

The utility of 2-(1H-pyrazol-1-yl)pyrimidin-5-amine lies in its precise geometric alignment within the ATP-binding pocket of kinases.

The Hinge-Binding Motif: The pyrimidine and pyrazole rings form a coplanar, electron-deficient core. The nitrogen atoms on the pyrimidine ring (N1/N3) and the pyrazole ring act as a bidentate hydrogen-bond acceptor system. This network perfectly mimics the hydrogen-bonding pattern of the adenine ring of ATP, allowing it to interact strongly with the backbone amide NH and carbonyl groups of the kinase hinge region[2].

The Solvent-Exposed Vector: The 5-amino group is positioned para to the pyrazole substituent. Once the core is anchored in the hinge, this amino group projects directly outward toward the solvent-exposed channel or the specificity pocket. This allows medicinal chemists to perform late-stage functionalizations (e.g., amide couplings or Buchwald-Hartwig cross-couplings) to build the "tail" of the inhibitor, tuning it for target selectivity and pharmacokinetic stability[3].

Figure 1: Pharmacophore model of the pyrimidine-pyrazole core binding within a kinase ATP pocket.

Self-Validating Synthetic Methodology

The synthesis of 2-(1H-pyrazol-1-yl)pyrimidin-5-amine is achieved via a highly efficient two-step sequence: Nucleophilic Aromatic Substitution (SₙAr) followed by catalytic hydrogenation[3][4]. The protocols below are designed with causality in mind, ensuring that each step acts as a self-validating system.

Step 1: Nucleophilic Aromatic Substitution (SₙAr)

Mechanistic Rationale: The reaction utilizes 2-chloro-5-nitropyrimidine as the electrophile. The strong electron-withdrawing nature of the nitro group via both inductive and resonance effects significantly lowers the LUMO of the pyrimidine ring. This stabilizes the intermediate Meisenheimer complex during the nucleophilic attack by pyrazole, driving the SₙAr reaction forward at ambient temperatures[5].

Protocol:

-

Reaction Setup: To a solution of 2-chloro-5-nitropyrimidine (1.0 eq) and 1H-pyrazole (1.05 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M), add Cesium Carbonate (Cs₂CO₃) (1.5 eq)[4].

-

Causality Note: Cs₂CO₃ is preferred over weaker bases (like K₂CO₃) because the large ionic radius of the cesium cation results in a highly dissociated, "naked" pyrazolate anion, maximizing its nucleophilicity[4].

-

-

Execution: Stir the heterogeneous mixture at 25 °C for 12 to 16 hours under a nitrogen atmosphere[2][4].

-

In-Process Control: Monitor the reaction via Thin-Layer Chromatography (TLC) using EtOAc/Hexane (1:2). The starting pyrimidine (higher R_f) should be completely consumed[2].

-

Workup & Isolation: Quench the reaction by pouring the mixture into rapidly stirring ice-water (approx. 10 volumes relative to DMF). Because DMF is entirely water-miscible, the hydrophobic intermediate, 5-nitro-2-(1H-pyrazol-1-yl)pyrimidine , crashes out of solution as a highly crystalline solid. Collect the product via vacuum filtration and wash with distilled water to remove residual inorganic salts[4]. This water-precipitation step circumvents the need for tedious silica gel chromatography.

Step 2: Chemoselective Nitro Reduction

Mechanistic Rationale: The nitro group must be reduced to an amine without cleaving the newly formed pyrazole-pyrimidine C-N bond or over-reducing the aromatic rings. Palladium-catalyzed hydrogenation under mild conditions achieves strict chemoselectivity[3].

Protocol:

-

Reaction Setup: Suspend the nitro intermediate from Step 1 in absolute ethanol (0.1 M). Purge the reaction flask with nitrogen gas for 5 minutes.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10 wt% relative to the substrate). Evacuate the flask and backfill with hydrogen gas using an H₂ balloon.

-

Execution: Stir vigorously at 25 °C for 4 hours[3].

-

In-Process Control: Monitor via LC-MS. The reaction is complete when the SₙAr intermediate mass is replaced by the target [M+H]⁺ peak at m/z 162.1.

-

Workup & Isolation: Filter the heterogeneous mixture through a pad of Celite to safely remove the pyrophoric palladium catalyst. Wash the filter cake with excess ethanol. Concentrate the combined filtrate under reduced pressure to yield 2-(1H-pyrazol-1-yl)pyrimidin-5-amine as a pale yellow solid[3].

Figure 2: Two-step synthetic workflow from 2-chloro-5-nitropyrimidine to the target 5-amine.

Downstream Functionalization & Applications

Once synthesized, the primary amine of 2-(1H-pyrazol-1-yl)pyrimidin-5-amine serves as a versatile nucleophile for library generation:

-

Amide Couplings: The amine can be coupled with various carboxylic acids using standard coupling reagents (e.g., HATU, DIPEA in DMF) to generate carboxamides. This strategy was famously employed in the discovery of potent ERK5 kinase domain inhibitors, where altering the amide tail mitigated efflux pump recognition while retaining low nanomolar potency[3].

-

Buchwald-Hartwig Amination: For the synthesis of secondary or tertiary amines, the 5-amino group can be cross-coupled with aryl halides using palladium catalysis (e.g., tBuXPhos-Pd-G3, TEA)[4]. This approach is heavily utilized in the development of novel alpha-synuclein binders for PET imaging in Parkinson's Disease models[4].

Analytical Characterization

To ensure the integrity of the synthesized scaffold before downstream application, researchers should verify the compound against the following expected analytical benchmarks[4]:

-

LC-MS (ESI): Expected m/z for [M+H]⁺ is 162.1.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

The pyrimidine protons (C4-H and C6-H) typically appear as a highly deshielded singlet around δ 8.20–8.30 ppm due to the electron-withdrawing nature of the adjacent nitrogens.

-

The pyrazole protons will present as three distinct signals: a doublet near δ 8.50 ppm, a doublet near δ 7.80 ppm, and a multiplet/triplet near δ 6.55 ppm.

-

The primary amine (-NH₂) will appear as a broad singlet integrating to 2H, typically around δ 5.50–6.00 ppm, which will disappear upon D₂O exchange.

-

References

-

ChemSrc. "1211587-33-5_2-(1H-pyrazol-1-yl)pyrimidin-5-amine". ChemSrc Database. URL:[Link]

- Bannen, L. C., et al. "WO2007103308A2 - Heterobicyclic pyrazole compounds and methods of use". Google Patents.

-

Lin, S., et al. "Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor". SURE (Sunderland Repository). URL:[Link]

-

Al-Fulaij, O. A., et al. "Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SₙAr) Reactions". ResearchGate. URL:[Link]

- Zhang, Y., et al. "WO2024186584A2 - Alpha-synuclein binders and methods of use". Google Patents.

Sources

- 1. 1211587-33-5_2-(1H-pyrazol-1-yl)pyrimidin-5-amineCAS号:1211587-33-5_2-(1H-pyrazol-1-yl)pyrimidin-5-amine【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 2. WO2007103308A2 - Heterobicyclic pyrazole compounds and methods of use - Google Patents [patents.google.com]

- 3. sure.sunderland.ac.uk [sure.sunderland.ac.uk]

- 4. WO2024186584A2 - Alpha-synuclein binders and methods of use - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Technical Guide: Structure Elucidation of 2-(1H-pyrazol-1-yl)pyrimidin-5-amine

This guide outlines the structural elucidation of 2-(1H-pyrazol-1-yl)pyrimidin-5-amine , a critical scaffold in medicinal chemistry often utilized in the design of kinase inhibitors (e.g., JAK, CDK, and ALK5 inhibitors).

Executive Summary

The 2-(1H-pyrazol-1-yl)pyrimidin-5-amine scaffold represents a "privileged structure" in drug discovery. Its planar geometry and specific hydrogen bond donor/acceptor motif allow it to mimic the adenine ring of ATP, making it a potent pharmacophore for ATP-competitive kinase inhibition.

However, the synthesis of this moiety often presents regiochemical ambiguities—specifically regarding the N-linkage site (N1 vs. N2 of the pyrazole) and the C-linkage site (C2 vs. C4 of the pyrimidine) during nucleophilic aromatic substitution (

Synthetic Logic & Regiochemical Challenges

To understand the elucidation strategy, one must first understand the genesis of the impurity profile. The standard synthesis involves the

The Regioselectivity Problem

When reacting 2-chloropyrimidin-5-amine with 1H-pyrazole , two primary structural questions arise:

-

Pyrimidine Selectivity: Does the nucleophile attack C2 or C4? (In 2-chloro analogs, C2 is activated, but in 2,4-dichloro analogs, C4 is often more reactive due to steric factors).

-

Pyrazole Tautomerism: For unsubstituted pyrazole, N1 and N2 are equivalent until bonding. However, if the pyrazole is substituted (e.g., 3-methylpyrazole), the product can be a mixture of 1,3- and 1,5-isomers.

Note: For the title compound (unsubstituted pyrazole), the challenge is confirming the C2-N1' bond formation.

Synthesis Workflow Diagram

The following diagram illustrates the reaction pathway and the critical connectivity nodes that must be verified.

Caption: Reaction pathway for the S_NAr synthesis of the target scaffold. The green path indicates the desired C2-N1 coupling.

Analytical Strategy: The Elucidation Protocol

This protocol uses a "weight of evidence" approach. No single method is sufficient; the combination provides irrefutable proof.

Step 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Validate molecular formula and unsaturation.

-

Method: ESI-TOF or Orbitrap (Positive Mode).

-

Target Formula:

-

Exact Mass: 161.0696 Da (

: 162.0769). -

Fragmentation Logic:

-

Look for loss of

(28 Da) characteristic of azo/diazo species, or cleavage of the C-N bond between rings (loss of pyrazole, ~67 Da). -

Pass Criteria: Mass error < 5 ppm.

-

Step 2: 1H NMR Spectroscopy (Connectivity)

Objective: Establish symmetry and proton environments.

-

Solvent: DMSO-

(preferred for solubility and exchangeable protons).

| Proton Assignment | Multiplicity | Approx.[1] Shift (ppm) | Mechanistic Explanation |

| Pyrimidine H-4, H-6 | Singlet (2H) | 8.20 – 8.40 | Deshielded by aromatic ring currents and N-atoms. Appears as a singlet due to C2-axis of symmetry. |

| Pyrazole H-5' | Doublet ( | 8.50 – 8.60 | Most deshielded pyrazole proton due to proximity to the pyrimidine ring (anisotropy) and N1. |

| Pyrazole H-3' | Doublet ( | 7.70 – 7.80 | Alpha to N2, but further from the pyrimidine ring current than H-5'. |

| Pyrazole H-4' | dd or t ( | 6.50 – 6.60 | Beta to both nitrogens; significantly more shielded. |

| Amine (-NH2) | Broad Singlet | 5.50 – 6.00 | Exchangeable. Chemical shift varies with concentration/water content. |

Critical Insight: The symmetry of the pyrimidine protons (H4/H6) confirms substitution at C2. If substitution occurred at C4, H2 and H6 would be distinct doublets (

Step 3: 2D NMR (The "Smoking Gun")

Objective: Prove the C2-N1 linkage. Standard 1D NMR cannot definitively distinguish between N-linked and C-linked isomers in complex cases.

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Key Correlation 1: Pyrazole H-5' to Pyrimidine C-2 . This 3-bond coupling (

) crosses the inter-ring bond, definitively proving the rings are connected. -

Key Correlation 2: Pyrimidine H-4/6 to Pyrimidine C-2 .

-

-

15N-HMBC (Optional but Authoritative):

-

If available, observe coupling between Pyrimidine H-4/6 and Pyrazole N-1. This provides direct evidence of the N-C bond.

-

Step 4: X-Ray Crystallography (Solid State Validation)

Objective: Define tautomeric state and planarity.

-

Relevance: Pyrazolyl-pyrimidines are often planar, stabilized by an intramolecular hydrogen bond between the Pyrimidine-N3 and Pyrazole-H5 (or H3).

-

Data Point: Look for a dihedral angle close to 0° or 180°.

Elucidation Decision Tree

Use the following logic flow to validate your synthesized compound.

Caption: Decision tree for verifying the structural identity of the scaffold.

Detailed Experimental Protocol

Synthesis of 2-(1H-pyrazol-1-yl)pyrimidin-5-amine

-

Reagents:

-

2-chloropyrimidin-5-amine (1.0 eq)

-

1H-pyrazole (1.2 eq)

-

Cesium Carbonate (

, 2.0 eq) or Sodium Hydride (NaH, 1.5 eq) -

Solvent: Anhydrous DMF or DMSO.

-

-

Procedure:

-

Dissolve 1H-pyrazole in DMF under

atmosphere. -

Add base (

) and stir at RT for 30 min to generate the pyrazolate anion. -

Add 2-chloropyrimidin-5-amine.

-

Heat to 80–100°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

-

Workup: Pour into ice water. The product often precipitates as a solid. Filter, wash with water and diethyl ether.

-

Purification: Recrystallization from Ethanol or Flash Chromatography (DCM:MeOH 95:5).

-

Characterization Checklist

References

-

Regioselectivity in Pyrazole Synthesis

- Title: Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activ

- Source: Organic & Biomolecular Chemistry (RSC), 2025.

-

URL:[Link] (Representative link for mechanistic grounding).

-

Kinase Inhibitor Applications

-

Crystallographic Data

- NMR Methodology: Title: NMR Characterization of Pyrazolo[1,5-a]pyrimidine Derivatives. Source: BenchChem Technical Notes.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystal structure of 2-[bis(1H-pyrazol-1-yl)meth-yl]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(1H-pyrazol-1-yl)pyrimidin-5-amine mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 2-(1H-pyrazol-1-yl)pyrimidin-5-amine

Abstract

The pyrazolopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] This technical guide provides a comprehensive exploration of the potential mechanisms of action for 2-(1H-pyrazol-1-yl)pyrimidin-5-amine, a representative member of this versatile class. Drawing upon the extensive literature of structurally related pyrazolopyrimidines, we will delve into the most probable molecular targets and signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven experimental protocols to elucidate the precise mechanism of this compound.

Introduction: The Prominence of the Pyrazolopyrimidine Scaffold

Pyrazolopyrimidines are bicyclic heterocyclic compounds resulting from the fusion of a pyrazole and a pyrimidine ring.[1][4] This structural motif is of significant interest in drug discovery due to its ability to mimic endogenous purines, allowing it to interact with a wide array of biological targets.[1] The versatility of the pyrazolopyrimidine core, which allows for diverse substitutions, has led to the development of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system effects.[2][3][5]

Several approved drugs are based on the pyrazolopyrimidine scaffold, highlighting its clinical significance. These include:

-

Dinaciclib: A potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2, used in cancer therapy.[1]

-

Zaleplon: A nonbenzodiazepine hypnotic agent that acts as a modulator of the GABA-A receptor, prescribed for insomnia.[1]

-

Anagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1]

Given the established bioactivity of this chemical class, 2-(1H-pyrazol-1-yl)pyrimidin-5-amine holds considerable promise as a modulator of key cellular processes. The subsequent sections will explore its most likely mechanisms of action based on the known targets of its structural analogs.

Postulated Mechanisms of Action

Based on the extensive research into pyrazolopyrimidine derivatives, the most probable mechanisms of action for 2-(1H-pyrazol-1-yl)pyrimidin-5-amine are centered around the inhibition of protein kinases and the disruption of cytoskeletal dynamics.

Protein Kinase Inhibition: A Primary Hypothesis

The most prevalent mechanism of action for pyrazolopyrimidine-based compounds is the inhibition of protein kinases.[5] These enzymes play a crucial role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, particularly cancer. Pyrazolopyrimidines can act as either ATP-competitive or allosteric inhibitors.[5]

A notable example is the inhibition of ALK5 (TGFβ receptor I kinase) by a series of 2-(1H-pyrazol-1-yl)pyridines, which are structurally very similar to the topic compound.[6] This suggests that 2-(1H-pyrazol-1-yl)pyrimidin-5-amine may also target protein kinases.

Potential Kinase Targets:

-

Cyclin-Dependent Kinases (CDKs): As demonstrated by dinaciclib, the pyrazolopyrimidine scaffold is effective at targeting CDKs.[1]

-

Receptor Tyrosine Kinases (RTKs): Derivatives have shown inhibitory effects on kinases like EGFR.[5]

-

Non-Receptor Tyrosine Kinases: The diverse inhibitory profile of this scaffold suggests potential activity against various non-receptor tyrosine kinases.

The proposed interaction with the ATP-binding pocket of a protein kinase is depicted in the following diagram:

Caption: Proposed binding mode of 2-(1H-pyrazol-1-yl)pyrimidin-5-amine in a kinase ATP pocket.

Disruption of Tubulin Polymerization

Another plausible mechanism of action is the inhibition of tubulin polymerization.[7] Certain pyrimidinyl pyrazole derivatives have been shown to possess antiproliferative activity by binding to the colchicine site on tubulin, thereby disrupting microtubule dynamics.[7] This leads to cell cycle arrest and apoptosis.

The following diagram illustrates the proposed workflow for investigating this mechanism:

Caption: Experimental workflow to validate the tubulin polymerization inhibition hypothesis.

Experimental Protocols for Mechanism of Action Elucidation

To definitively determine the mechanism of action of 2-(1H-pyrazol-1-yl)pyrimidin-5-amine, a series of robust experimental protocols are required.

Kinase Inhibition Profiling

A broad kinase panel screening is the most efficient initial step to identify potential kinase targets.

Protocol: Kinase Panel Screening (Example using a commercial service)

-

Compound Preparation: Prepare a 10 mM stock solution of 2-(1H-pyrazol-1-yl)pyrimidin-5-amine in 100% DMSO.

-

Assay Concentration: The compound is typically tested at a final concentration of 1 µM and 10 µM in duplicate.

-

Kinase Panel: Select a comprehensive panel of kinases (e.g., >400 kinases) representing all major families.

-

Assay Principle: Most commercial assays utilize either radiometric (e.g., ³³P-ATP) or fluorescence-based methods to measure kinase activity.

-

Data Analysis: The percentage of inhibition relative to a vehicle control (DMSO) is calculated for each kinase. A "hit" is typically defined as >50% inhibition at 10 µM.

Table 1: Representative Data from a Kinase Panel Screen

| Kinase Target | % Inhibition at 1 µM | % Inhibition at 10 µM |

| Kinase A | 12% | 85% |

| Kinase B | 5% | 15% |

| Kinase C | 65% | 98% |

| Kinase D | 8% | 22% |

IC₅₀ Determination for "Hit" Kinases

For any identified "hit" kinases, a dose-response curve must be generated to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol: IC₅₀ Determination

-

Compound Dilution: Prepare a serial dilution of 2-(1H-pyrazol-1-yl)pyrimidin-5-amine, typically from 100 µM down to 1 nM.

-

Kinase Reaction: Set up the kinase reaction with the purified enzyme, substrate, and ATP at its Kₘ concentration.

-

Incubation: Add the diluted compound to the reaction mixture and incubate for a defined period at the optimal temperature for the enzyme.

-

Detection: Measure the kinase activity using an appropriate detection method (e.g., luminescence, fluorescence).

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀.

Cellular Assays to Confirm Target Engagement

Once a primary kinase target is identified, it is crucial to confirm that the compound engages this target in a cellular context.

Protocol: Western Blot Analysis of Phospho-Substrates

-

Cell Treatment: Treat a relevant cell line with increasing concentrations of 2-(1H-pyrazol-1-yl)pyrimidin-5-amine for a specified time.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated form of the kinase's substrate and the total substrate protein.

-

Detection and Analysis: Visualize the protein bands and quantify the band intensities to determine the ratio of phosphorylated to total substrate. A dose-dependent decrease in this ratio indicates target engagement.

Tubulin Polymerization Assays

If the kinase profiling does not yield significant hits, or if the cellular phenotype suggests cytoskeletal disruption, investigating the effect on tubulin polymerization is warranted.

Protocol: In Vitro Tubulin Polymerization Assay

-

Reagents: Use a commercially available tubulin polymerization assay kit containing purified tubulin, GTP, and a fluorescence-based reporter.

-

Assay Setup: Reconstitute the tubulin in the provided buffer and add GTP to initiate polymerization.

-

Compound Addition: Add 2-(1H-pyrazol-1-yl)pyrimidin-5-amine at various concentrations to the reaction. Include positive (e.g., paclitaxel) and negative (e.g., DMSO) controls.

-

Fluorescence Measurement: Monitor the fluorescence over time at 37°C. An increase in fluorescence indicates tubulin polymerization.

-

Data Analysis: Compare the polymerization curves of the compound-treated samples to the controls. Inhibition of polymerization will result in a lower fluorescence signal.

Conclusion

2-(1H-pyrazol-1-yl)pyrimidin-5-amine belongs to a class of compounds with a proven track record of diverse and potent biological activities. The most probable mechanisms of action for this molecule are protein kinase inhibition and disruption of tubulin polymerization. The experimental workflows and specific protocols detailed in this guide provide a robust framework for researchers to elucidate its precise molecular mechanism, thereby paving the way for its potential development as a therapeutic agent.

References

- Vertex AI Search. (n.d.). Pyrazolopyrimidine.

- Deutsche Pharmazeutische Gesellschaft. (2022, June 13).

- ResearchGate. (n.d.). Approved drugs with pyrazolopyrimidine moiety.

- RSC Publishing. (2025, February 5).

- MDPI. (2025, June 24). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics.

- PubMed. (2012, May 15). Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring.

- PubMed. (2002, November 4).

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Pyrazolopyrimidines as attractive pharmacophores in efficient drug design: A recent update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics | MDPI [mdpi.com]

- 5. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]

- 6. Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Pyrazolylpyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

The pyrazolopyrimidine scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its inherent ability to mimic the purine core of ATP allows it to effectively interact with the ATP-binding sites of numerous enzymes, particularly protein kinases. This has led to the development of a multitude of derivatives with potent and selective activities against a range of therapeutic targets. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the significant biological activities of pyrazolylpyrimidine derivatives, focusing on their mechanisms of action, key structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Anticancer Activity: A Multi-pronged Approach to Combat Malignancy

Pyrazolylpyrimidine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[1] Their primary mode of action often involves the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.[2]

Kinase Inhibition: Targeting the Engines of Cancer Proliferation

The structural similarity of the pyrazolopyrimidine core to adenine enables these compounds to function as ATP-competitive inhibitors of a wide array of protein kinases.[3][4] This has been a major focus of drug discovery efforts, leading to the identification of potent inhibitors for several key oncogenic kinases.

Key Kinase Targets and Corresponding Pyrazolylpyrimidine Inhibitors:

| Kinase Target | Example Compound(s) | Reported IC50/Activity | Reference(s) |

| Bruton's Tyrosine Kinase (BTK) | Ibrutinib | IC50 = 8 nM | [3][5] |

| Mitotic Kinesin Eg5 | Compounds 12, 25, and 27 | Significant inhibition of Eg5 ATPase activity | [6] |

| Cyclin-Dependent Kinases (CDKs) | Milciclib, various derivatives | IC50 values in the nanomolar to low micromolar range against CDK2 | [5][7] |

| Spleen Tyrosine Kinase (Syk) | Various pyrazolylpyrimidine derivatives | Potent inhibition in enzymatic and TNF-α release assays | [8] |

| mTOR | Compound 50 | IC50 = 0.49 nM | [9] |

| HDAC1 | Compound 50 | IC50 = 0.91 nM | [9] |

| PIM-1 Kinase | Compound 5h | IC50 = 0.60 µM | [10] |

| VEGFR-2 | Compounds 5c, 5e, 5g, and 5h | IC50 values in the nanomolar range | [11] |

| SRC Family Kinases | eCF506 | Subnanomolar IC50 for SRC | [1] |

| Tropomyosin Receptor Kinase (Trk) | Compound 31 | IC50 = 13.1 nM against TRKG595R | [12] |

Signaling Pathway Interruption:

The inhibition of these kinases by pyrazolylpyrimidine derivatives leads to the disruption of critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. For example, inhibition of BTK is crucial in B-cell malignancies, while targeting CDKs can halt the cell cycle.[3][5]

Caption: Simplified signaling pathways targeted by pyrazolylpyrimidine kinase inhibitors.

Aryl Hydrocarbon Receptor (AhR) Antagonism

Recent studies have identified pyrazolopyrimidine derivatives as potent antagonists of the Aryl Hydrocarbon Receptor (AhR), a transcription factor implicated in tumor immunity.[13][14] One such derivative, compound 7k, demonstrated significant AhR antagonistic activity with an IC50 of 13.72 nM.[13] This compound was shown to suppress the expression of AhR-related genes and the PD-1/PD-L1 signaling pathway, thereby enhancing antitumor immunity.[13]

Anti-inflammatory and Analgesic Activities

Pyrazolopyrimidine derivatives have also been extensively investigated for their anti-inflammatory and analgesic properties.[11][15] These activities are often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

Several synthesized pyrazolopyrimidine derivatives have shown good analgesic and anti-inflammatory activities, with some compounds exhibiting strong anti-inflammatory effects comparable to the standard drug Indomethacin.[15] Notably, certain derivatives were found to be devoid of the ulcerogenic side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).[11] Structure-activity relationship studies have indicated that electronic factors and transport processes play a significant role in determining the analgesic activity of these compounds.[16]

Antimicrobial Activity

The pyrazolopyrimidine scaffold has also been explored for its potential in combating microbial infections.[11][15] Various derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal strains. Some compounds have demonstrated good inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.[11]

Experimental Protocols for Biological Evaluation

The characterization of the biological activities of pyrazolylpyrimidine derivatives relies on a suite of well-established in vitro and in vivo assays. The following protocols provide a detailed, step-by-step methodology for key experiments.

In Vitro Antiproliferative Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5][16][17]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[5]

-

Compound Treatment: Prepare serial dilutions of the pyrazolylpyrimidine derivatives in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[5]

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[18]

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2-4 hours to allow for complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value for each compound.

Caption: Workflow for the MTT cell proliferation assay.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This model is widely used to evaluate the acute anti-inflammatory activity of compounds.[2][7][19][20][21]

Protocol:

-

Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions for at least one week.

-

Compound Administration: Administer the pyrazolylpyrimidine derivatives orally or intraperitoneally at a predetermined dose. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., Indomethacin).[22]

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[2][19][21]

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.[2][21]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

In Vivo Anticancer Efficacy: Tumor Xenograft Model

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for evaluating the in vivo efficacy of anticancer agents.[23][24][25][26][27]

Protocol:

-

Cell Culture and Implantation: Culture human cancer cell lines in vitro. Harvest the cells and inject a specific number (e.g., 1 x 10^6 to 1 x 10^7 cells) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).[26]

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[27]

-

Compound Administration: Administer the pyrazolylpyrimidine derivative via a suitable route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

-

Endpoint and Analysis: At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors. Weigh the tumors and perform further analysis (e.g., histopathology, biomarker analysis). Compare the tumor growth inhibition in the treated groups to the control group.

Target Engagement and Signaling Pathway Analysis: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample and is crucial for confirming the mechanism of action of a drug by analyzing its effect on target proteins and downstream signaling pathways.[28][29][30]

Protocol:

-

Cell Lysis: Treat cancer cells with the pyrazolylpyrimidine derivative for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to extract the proteins.[29]

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[29]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[29]

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-BTK, total BTK).[29]

-

Secondary Antibody and Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the signal using an imaging system.[29]

-

Data Analysis: Quantify the band intensities to determine the relative levels of the target protein in treated versus untreated cells.

Conclusion and Future Directions

The pyrazolylpyrimidine scaffold has proven to be a highly versatile and fruitful starting point for the development of novel therapeutic agents. Its ability to target a wide range of biological molecules, particularly protein kinases, has led to significant advances in oncology and other therapeutic areas. The continued exploration of the chemical space around this privileged core, guided by a deep understanding of structure-activity relationships and the application of robust biological evaluation methods, holds great promise for the discovery of next-generation drugs with improved efficacy and safety profiles. Future research will likely focus on the development of more selective inhibitors to minimize off-target effects, the exploration of novel biological targets for this scaffold, and the use of advanced drug delivery systems to enhance their therapeutic potential.

References

-

Miyashita, Y., Seki, T., et al. (2006). Quantitative Structure-activity Relations in Pyrazolylpyrimidine Derivatives for Their Analgesic Activities. Bulletin of the Chemical Society of Japan. Available at: [Link]

-

Muthuraja, P., et al. (2019). Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents. Bioorganic Chemistry. Available at: [Link]

-

Bahashwan, S. A., et al. (2023). Pharmacological Evaluation and Molecular Docking of Novel Synthesized Pyrazolopyrimidine Derivatives. Preprints.org. Available at: [Link]

- Al-Said, M. S., et al. (2013).

-

Ran, C., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]

- Bahashwan, S. A., et al. (2011). Pharmacological activities evaluation of some new pyrazolo-pyrimidino-pyridazine derivatives. Journal of Medicinal Plants Research.

-

Lee, S., et al. (2025). Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists for Colorectal Cancer Immunotherapy. Pharmaceuticals. Available at: [Link]

-

Ghareb, N., et al. (2020). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

- Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy.

-

Peng, C., et al. (2021). Discovery of novel pyrazolopyrimidine derivatives as potent mTOR/HDAC bi-functional inhibitors via pharmacophore-merging strategy. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Abdelgawad, M. A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

-

Lee, P. H., et al. (2015). Highly potent and selective pyrazolylpyrimidines as Syk kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Abdelall, E. K. A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link]

-

Lamey, F. S., et al. (2020). New pyrazolo[1,5-a]pyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics. Bioorganic Chemistry. Available at: [Link]

-

Abdelgawad, M. A., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals. Available at: [Link]

- Faris, A., et al. (2024). A Comprehensive Review of Pyrazolo[3,4-d] pyrimidine Scaffold Biological Activities.

- Abdel-Aziz, A. A.-M., et al. (2019). Some Pyrazole and Pyrazolo[3,4-d]pyrimidine Derivatives: Synthesis and Anticancer Evaluation.

- Invitrogen. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Thermo Fisher Scientific.

- Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

- Sanna, F., et al. (2025). Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists for Colorectal Cancer Immunotherapy. MDPI.

-

El-Sayed, M. A.-A., et al. (2014). Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Kumar, A., et al. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]

- Muthubhupathi, G., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Journal of Pharmaceutical Research and Reports.

-

Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. Available at: [Link]

-

Metwally, K. A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Available at: [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

-

Crown Bioscience. (n.d.). Preclinical Drug Testing Using Xenograft Models. Retrieved from [Link]

-

SMC Laboratories Inc. (n.d.). Xenograft tumor model. Retrieved from [Link]

-

Georgiev, G. S., et al. (2014). Rat paw oedema modeling and NSAIDs: Timing of effects. Folia Medica. Available at: [Link]

- Johnson, S. M., et al. (2016). Optimizing pyrazolopyrimidine inhibitors of calcium dependent protein kinase 1 for treatment of acute and chronic toxoplasmosis. ACS Infectious Diseases.

-

The Scientist. (2024). Western Blot Protocol, Troubleshooting, and Applications. Retrieved from [Link]

-

Kondo, J., et al. (2025). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers in Oncology. Available at: [Link]

- El-Gohary, N. S. M., et al. (2022).

Sources

- 1. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-protocol.org [bio-protocol.org]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]

- 5. atcc.org [atcc.org]

- 6. Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity | MDPI [mdpi.com]

- 10. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]

- 11. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pyrazolo[3,4-d]pyrimidines endowed with antiproliferative activity on ductal infiltrating carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An Overview of Pyrazolopyrimidine Hybrids with Their Biological Activities [ijaresm.com]

- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 19. inotiv.com [inotiv.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. bio-protocol.org [bio-protocol.org]

- 24. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 25. xenograft.org [xenograft.org]

- 26. Xenograft tumor model | SMC Laboratories Inc. [smccro-lab.com]

- 27. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 30. the-scientist.com [the-scientist.com]

Spectroscopic Data for 2-(1H-pyrazol-1-yl)pyrimidin-5-amine: A Technical Guide

An In-Depth Analysis of NMR and Mass Spectrometry Data for a Key Heterocyclic Building Block

Introduction to 2-(1H-pyrazol-1-yl)pyrimidin-5-amine

The molecule 2-(1H-pyrazol-1-yl)pyrimidin-5-amine belongs to a class of nitrogen-rich heterocyclic compounds that are of significant interest in medicinal chemistry. The pyrazole and pyrimidine rings are common pharmacophores found in a wide array of biologically active molecules, including kinase inhibitors and other therapeutic agents. The specific arrangement of a pyrazole ring linked to the 2-position of a pyrimidine core, along with an amine substituent at the 5-position, offers a unique scaffold for the design of novel drug candidates. Accurate characterization of this molecule is paramount for its use in synthesis and drug discovery programs.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Based on the analysis of related structures, a predicted NMR spectrum for 2-(1H-pyrazol-1-yl)pyrimidin-5-amine in a common solvent like DMSO-d₆ can be proposed.

Molecular Structure and Numbering:

Caption: Molecular structure of 2-(1H-pyrazol-1-yl)pyrimidin-5-amine with atom numbering.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the protons on both the pyrimidine and pyrazole rings, as well as the amine protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H4, H6 (Pyrimidine) | ~8.5 - 8.8 | Singlet | - | Protons on the electron-deficient pyrimidine ring are expected to be significantly deshielded. The presence of the amine group at C5 would lead to two equivalent protons at C4 and C6, appearing as a singlet. |

| NH₂ (Amine) | ~5.5 - 6.5 | Broad Singlet | - | The chemical shift of amine protons can vary depending on solvent and concentration. They typically appear as a broad signal that is exchangeable with D₂O. |

| H5' (Pyrazole) | ~8.0 - 8.3 | Doublet | ~2.5 - 3.0 | This proton is adjacent to the nitrogen atom and the point of attachment to the pyrimidine ring, leading to a downfield shift. It will be coupled to H4'. |

| H3' (Pyrazole) | ~7.7 - 7.9 | Doublet | ~1.5 - 2.0 | This proton is also on the pyrazole ring and will be coupled to H4'. |

| H4' (Pyrazole) | ~6.5 - 6.7 | Triplet or dd | ~2.0 - 2.5 | This proton is coupled to both H3' and H5', resulting in a triplet or a doublet of doublets. |

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 (Pyrimidine) | ~158 - 162 | This carbon is attached to two nitrogen atoms and the pyrazole ring, leading to a significant downfield shift. |

| C4, C6 (Pyrimidine) | ~155 - 158 | These carbons are part of the electron-deficient pyrimidine ring and are deshielded. |

| C5 (Pyrimidine) | ~110 - 115 | The carbon bearing the electron-donating amine group will be shifted upfield compared to the other pyrimidine carbons. |

| C5' (Pyrazole) | ~140 - 143 | This carbon is adjacent to two nitrogen atoms and is deshielded. |

| C3' (Pyrazole) | ~130 - 135 | This carbon is also part of the pyrazole ring. |

| C4' (Pyrazole) | ~108 - 112 | This carbon is expected to be the most upfield of the pyrazole carbons. |

Experimental Workflow for NMR Data Acquisition:

Caption: A generalized workflow for acquiring NMR spectroscopic data.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and confirming the elemental composition.

Expected Molecular Ion:

For 2-(1H-pyrazol-1-yl)pyrimidin-5-amine (C₇H₆N₆), the exact mass is 174.0654 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak [M+H]⁺ would be observed at approximately m/z 175.0732.

Predicted Fragmentation Pattern:

Electron impact (EI) or electrospray ionization (ESI) would likely lead to characteristic fragmentation patterns.

Caption: A potential fragmentation pathway for 2-(1H-pyrazol-1-yl)pyrimidin-5-amine.

Key Fragmentation Pathways:

-

Loss of HCN (m/z 27): A common fragmentation pathway for nitrogen-containing heterocycles.

-

Loss of N₂ (m/z 28): Fragmentation of the pyrazole ring can lead to the loss of a nitrogen molecule.

-

Cleavage of the C-N bond: The bond connecting the pyrimidine and pyrazole rings could cleave, leading to fragments corresponding to each ring system.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as electrospray ionization (ESI) for polar molecules.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

-

Tandem MS (MS/MS): For structural confirmation, the molecular ion can be isolated and fragmented to study its daughter ions, providing further evidence for the proposed structure.

Conclusion

While direct experimental spectroscopic data for 2-(1H-pyrazol-1-yl)pyrimidin-5-amine is not currently available in published literature, this guide provides a detailed prediction of its ¹H NMR, ¹³C NMR, and mass spectra based on established chemical principles and data from analogous compounds. The provided methodologies for data acquisition and interpretation serve as a robust framework for researchers to characterize this and other novel heterocyclic compounds. The structural insights gained from such spectroscopic analysis are fundamental for advancing the development of new therapeutics based on the pyrazolyl-pyrimidine scaffold.

References

Due to the absence of specific literature for the target compound, this section would typically list peer-reviewed articles and spectral databases where the data was obtained. For the purpose of this predictive guide, a list of general resources for spectroscopic data is provided.

The Pyrazolopyrimidine Core: A Journey from Serendipitous Discovery to Targeted Therapies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolopyrimidine scaffold, a fused heterocyclic system isosteric to endogenous purines, has carved a remarkable trajectory in the landscape of medicinal chemistry. Initially explored as potential antineoplastic agents in the mid-20th century, these compounds have evolved into a versatile and privileged core structure for the design of a diverse array of therapeutics. This guide provides a comprehensive exploration of the discovery, history, and multifaceted applications of pyrazolopyrimidine compounds. We will delve into the seminal moments of their initial synthesis, trace their evolution into highly specific modulators of biological targets, and provide detailed insights into their mechanisms of action. This technical resource is intended to equip researchers and drug development professionals with a thorough understanding of the pyrazolopyrimidine core, from its fundamental chemistry to its clinical significance, and to inspire further innovation in the development of next-generation therapeutics based on this remarkable scaffold.

The Genesis of a Privileged Scaffold: A Historical Perspective

The story of pyrazolopyrimidines begins in the 1950s, a period of burgeoning interest in the chemical and biological properties of fused heterocyclic systems. The structural resemblance of pyrazolopyrimidines to purines, the building blocks of nucleic acids, made them intriguing candidates for investigation as potential antimetabolites for cancer therapy.[1]

A pivotal moment in the history of this class of compounds was the first synthesis and report of Allopurinol (a pyrazolo[3,4-d]pyrimidine) in 1956 by Roland K. Robins.[2][3][4] Robins's initial goal was the discovery of novel antineoplastic agents.[2][4] This serendipitous discovery laid the foundation for what would become a blockbuster drug, not for cancer, but for the treatment of gout.[2][4] Allopurinol's mechanism of action, the inhibition of xanthine oxidase to reduce uric acid production, was a landmark achievement and demonstrated the therapeutic potential of the pyrazolopyrimidine core.[5][6][7]

The early research primarily revolved around the synthesis and exploration of the chemical reactivity of various pyrazolopyrimidine isomers.[2] Over the subsequent decades, the pharmacological potential of these compounds became increasingly evident as they were found to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[5][8]

A significant turning point in the evolution of pyrazolopyrimidines was the discovery of their potent activity as protein kinase inhibitors .[9][10] This realization, which emerged in the latter half of the 20th century, propelled the scaffold to the forefront of modern drug discovery, particularly in the field of oncology.[10][11] The ability of the pyrazolopyrimidine core to mimic ATP and bind to the ATP-binding pocket of kinases has made it a highly sought-after framework for the design of targeted cancer therapies.[11][12]

Synthetic Strategies: Building the Core

The versatility of the pyrazolopyrimidine scaffold is mirrored in the variety of synthetic routes developed for its construction. The two most prominent isomers, pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine, are typically synthesized through the cyclization of appropriately substituted pyrazole precursors.

Synthesis of the Pyrazolo[3,4-d]pyrimidine Core

One of the most common and historically significant methods for the synthesis of the pyrazolo[3,4-d]pyrimidine core involves the condensation of a 5-aminopyrazole-4-carboxamide with a one-carbon synthon, such as formamide. This was the approach used in the original synthesis of Allopurinol.[13]

Experimental Protocol: Synthesis of Allopurinol (1H-Pyrazolo[3,4-d]pyrimidin-4-ol) [13]

-

Reactants: 3-Amino-4-carboxamidopyrazole sulfate and formamide.

-

Reaction Conditions: The reactants are heated together at a high temperature (180-190 °C).

-

Reaction Time: The reaction is typically complete within approximately 45 minutes.

-

Work-up and Purification: Upon cooling, the reaction mixture is treated with water. The precipitated Allopurinol is then collected by filtration, washed, and can be further purified by recrystallization.

A more contemporary and versatile approach involves the condensation of 4-amino-5-cyano-pyrimidines with hydrazine hydrate.[14] This one-pot synthesis provides a straightforward route to a variety of substituted pyrazolo[3,4-d]pyrimidines.[14]

Experimental Protocol: One-Pot Synthesis of 3-Amino-4-Aryl-6-Mercapto-3a,4-Dihydro-1H-Pyrazolo[3,4-d] Pyrimidines [14]

-

Reactants: A mixture of 4-amino-5-cyano-6-aryl-2-mercapto-5,6-dihydro pyrimidine (0.01 mole) and hydrazine hydrate (0.01 mole).

-

Solvent: Ethanol (30 ml).

-

Reaction Conditions: The reaction mixture is refluxed for a specific period.

-

Work-up and Purification: After reflux, the reaction mixture is allowed to stand at room temperature for 3 hours. The resulting product is then isolated and crystallized from a suitable solvent.[14]

Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

The synthesis of the pyrazolo[1,5-a]pyrimidine isomer often involves the reaction of 3- or 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[15] Microwave-assisted organic synthesis (MAOS) has emerged as an efficient method for this transformation.[16]

Experimental Protocol: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines [17]

-

Reactants: An appropriate aldehyde (1.0 mmol), malononitrile (1.0 mmol), and hydrazine hydrate (1.0 mmol) are used to first synthesize the intermediate 5-aminopyrazole. To this mixture, a β-ketoester (1.0 mmol) and acetic acid (0.5 mL) are added.

-

Solvent: Ethanol (3 mL).

-

Reaction Conditions: The initial formation of the aminopyrazole is carried out in a sealed microwave vial at 100 °C for 5 minutes. The subsequent cyclization with the β-ketoester is performed at 150 °C for 10-15 minutes under microwave irradiation.

-

Work-up and Purification: After cooling, the precipitated product is collected by filtration, washed with cold solvent, and dried. If no precipitate forms, the solvent is concentrated, and the product is purified by column chromatography or recrystallization.[17]

Mechanism of Action: A Tale of Diverse Targets

The therapeutic success of pyrazolopyrimidine-based drugs stems from their ability to interact with a wide range of biological targets with high specificity. The core scaffold serves as a versatile template that can be chemically modified to achieve desired pharmacological activities.

Enzyme Inhibition: From Gout to Cancer

A significant number of pyrazolopyrimidine drugs exert their effects by inhibiting key enzymes involved in disease pathogenesis.

-

Allopurinol (Xanthine Oxidase Inhibition): Allopurinol is a structural isomer of hypoxanthine and acts as a competitive inhibitor of xanthine oxidase.[2][6] This enzyme is responsible for the conversion of hypoxanthine to xanthine and then to uric acid.[5][7] By blocking this pathway, allopurinol reduces the production of uric acid, making it a cornerstone in the management of gout.[5][6][7] Its active metabolite, oxypurinol, also contributes to the inhibition of xanthine oxidase.[2][6]

-

Sildenafil (Phosphodiesterase 5 Inhibition): Sildenafil, marketed as Viagra, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[18][19] PDE5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[18][20] By inhibiting PDE5, sildenafil leads to increased levels of cGMP, resulting in smooth muscle relaxation, vasodilation, and enhanced erectile function in the presence of sexual stimulation.[18][20]

-

Ibrutinib (Bruton's Tyrosine Kinase Inhibition): Ibrutinib (Imbruvica) is a first-in-class, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[21][22][23] Ibrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its sustained inhibition.[22][23][24] This blocks downstream signaling pathways that are essential for the proliferation, survival, and trafficking of malignant B-cells, making it an effective treatment for various B-cell cancers like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[21][22][24]

Signaling Pathway Diagram: B-Cell Receptor (BCR) Signaling and the Action of Ibrutinib

Caption: The B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Ibrutinib on Bruton's Tyrosine Kinase (BTK).

Receptor Modulation: Targeting the Central Nervous System

Pyrazolopyrimidines have also been successfully developed as modulators of receptors in the central nervous system (CNS).

-

Zaleplon (GABA-A Receptor Modulation): Zaleplon (Sonata) is a non-benzodiazepine hypnotic agent that acts as a positive allosteric modulator of the GABA-A receptor.[1][25] It exhibits a high affinity for the alpha-1 subunit of the GABA-A receptor, which is primarily responsible for its sedative effects.[1][26][27] By enhancing the effect of the inhibitory neurotransmitter GABA, zaleplon promotes sedation and is used for the short-term treatment of insomnia.[25][26]

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The development of potent and selective pyrazolopyrimidine-based drugs has been driven by extensive structure-activity relationship (SAR) studies. By systematically modifying the substituents on the core scaffold, medicinal chemists can optimize the compound's affinity for its target, as well as its pharmacokinetic properties.

For pyrazolopyrimidine-based kinase inhibitors, several key structural features have been identified that influence their activity and selectivity:

-

The Hinge-Binding Motif: The pyrazolopyrimidine core itself acts as a bioisostere of adenine, the purine base of ATP.[11][12] The nitrogen atoms in the fused ring system form crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, anchoring the inhibitor in the active site.[28]

-

Substituents at the C3 and N1 Positions of Pyrazolo[3,4-d]pyrimidines: Modifications at these positions have a significant impact on the potency and selectivity of kinase inhibitors. For example, in the development of SRC kinase inhibitors derived from the promiscuous inhibitor PP1, optimization of the substituent at the N1 position was found to be crucial for achieving high selectivity, while modifications at the C3 position were key to enhancing potency.[28]

-

Substituents on the Anilino Group in CDK Inhibitors: For pyrazolo[3,4-d]pyrimidine-based CDK2 inhibitors, the presence of an anilino moiety at the C4 position generally leads to better inhibitory activity compared to a benzyl group.[29] Furthermore, substitutions on the anilino ring, such as fluoro groups, can enhance the potency to a level comparable to reference compounds like roscovitine.[29]

Table 1: Illustrative Structure-Activity Relationship Data for Pyrazolo[3,4-d]pyrimidine-based EGFR/erbB2 Inhibitors [29]

| Compound | R Group on Anilino Moiety | EGFR IC50 (µM) | erbB2 IC50 (µM) |

| 13a | 3,4-dichloro | >10 | >10 |

| 13b | 4-benzyloxy | 0.04 | 0.04 |

| 14 | -NH2 (no anilino group) | >10 | >10 |

Data extracted from a study by Kim et al. (2003) to illustrate SAR principles.[29]

Future Directions and Conclusion

The journey of pyrazolopyrimidine compounds, from their initial synthesis as purine analogues to their current status as a privileged scaffold in drug discovery, is a testament to the power of medicinal chemistry. The versatility of this core structure has enabled the development of a wide range of clinically successful drugs targeting diverse biological pathways.

The future of pyrazolopyrimidine research remains bright. Ongoing efforts are focused on:

-

Developing novel synthetic methodologies to access a wider range of structurally diverse derivatives.

-

Designing next-generation kinase inhibitors with improved selectivity profiles to minimize off-target effects and overcome drug resistance.

-

Exploring new therapeutic applications for pyrazolopyrimidine-based compounds in areas such as neurodegenerative diseases, inflammatory disorders, and infectious diseases.

-

Utilizing computational and structure-based drug design to rationally design pyrazolopyrimidine derivatives with enhanced potency and tailored pharmacokinetic properties.

References

-

Allopurinol - Wikipedia. [Link]

-

What is the mechanism of action (MOA) of Allopurinol (xanthine oxidase inhibitor)? - GoodRx. [Link]

-

What is the mechanism of Allopurinol? - Patsnap Synapse. [Link]

-

Allopurinol: Mechanism of Action & Structure - Study.com. [Link]

-

Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase - PMC. [Link]

-

What is the mechanism of Zaleplon? - Patsnap Synapse. [Link]

-

Ibrutinib - Wikipedia. [Link]

-

Zaleplon - Wikipedia. [Link]

-

Mechanism of Action - CLL/SLL | IMBRUVICA® (ibrutinib) HCP. [Link]

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. [Link]

-

Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC. [Link]

-

Ibrutinib for CLL: Mechanism of action and clinical considerations - Lymphoma Hub. [Link]

-

Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC. [Link]

-

What is the mechanism of Ibrutinib? - Patsnap Synapse. [Link]

-

What is Zaleplon used for? - Patsnap Synapse. [Link]

-

ALLOPURINOL - New Drug Approvals. [Link]

-

Sildenafil - Wikipedia. [Link]

-

Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed. [Link]

-

Sildenafil by Anthony Crasto | PPTX - Slideshare. [Link]

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E. [Link]

-

Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry. [Link]

-

Allopurinol - American Chemical Society. [Link]

-

Prolonged Zaleplon Treatment Increases the Expression of Proteins Involved in GABAergic and Glutamatergic Signaling in the Rat Hippocampus - MDPI. [Link]

-

The Definitive Guide To Sildenafil: Uses, Science, And Sourcing Insights. [Link]

-

Full article: Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine - Taylor & Francis. [Link]

-

Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC. [Link]

-

A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][2][5][7]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG - Semantic Scholar. [Link]

-

Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. [Link]

-

Discovery of Pyrazolopyrimidine Derivatives as Novel Dual Inhibitors of BTK and PI3Kδ. [Link]

-

Synthesis of pyrazolo[3,4‐d]pyrimidine‐4,6(5H,7H)‐diones using water as... - ResearchGate. [Link]

-

A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no - Periodica Polytechnica. [Link]

-

Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC. [Link]

-

Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. [Link]

-

Sildenafil | Advanced Drug Monograph | MedPath. [Link]

-

Pyrimidine derivatives and related compounds. 4. A route for the synthesis of pyrazolo [3,4-e]-as-triazines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[1,5-c]-as-triazines | The Journal of Organic Chemistry - ACS Publications. [Link]

-

What is the mechanism of Sildenaifl Citrate? - Patsnap Synapse. [Link]

- DE3325853A1 - Process for the preparation of allopurinol - Google P

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

-

Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - MDPI. [Link]

-

Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme | ACS Medicinal Chemistry Letters. [Link]

-

Design, Synthesis, and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI. [Link]

-

Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. [Link]

Sources

- 1. What is the mechanism of Zaleplon? [synapse.patsnap.com]

- 2. Allopurinol - Wikipedia [en.wikipedia.org]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. acs.org [acs.org]

- 5. droracle.ai [droracle.ai]

- 6. What is the mechanism of Allopurinol? [synapse.patsnap.com]

- 7. study.com [study.com]

- 8. Mechanism of Action - CLL/SLL | IMBRUVICA® (ibrutinib) HCP [imbruvicahcp.com]

- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.ed.ac.uk [research.ed.ac.uk]

- 12. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]

- 13. DE3325853A1 - Process for the preparation of allopurinol - Google Patents [patents.google.com]

- 14. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]

- 15. pp.bme.hu [pp.bme.hu]

- 16. tandfonline.com [tandfonline.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Sildenafil - Wikipedia [en.wikipedia.org]

- 19. The Definitive Guide To Sildenafil: Uses, Science, And Sourcing Insights [octagonchem.com]

- 20. What is the mechanism of Sildenaifl Citrate? [synapse.patsnap.com]

- 21. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Ibrutinib - Wikipedia [en.wikipedia.org]

- 23. What is the mechanism of Ibrutinib? [synapse.patsnap.com]

- 24. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]

- 25. mdpi.com [mdpi.com]

- 26. What is Zaleplon used for? [synapse.patsnap.com]

- 27. axonmedchem.com [axonmedchem.com]

- 28. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]

2-(1H-pyrazol-1-yl)pyrimidin-5-amine safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of 2-(1H-pyrazol-1-yl)pyrimidin-5-amine

Disclaimer: This document has been prepared to provide comprehensive safety and handling guidance for 2-(1H-pyrazol-1-yl)pyrimidin-5-amine for use by trained research and drug development professionals. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Therefore, the information and recommendations contained herein are synthesized from the safety profiles of structurally analogous compounds containing pyrazole, aminopyrazole, and pyrimidine moieties. It is imperative to treat this compound with the caution required for a novel chemical entity of unknown toxicity.

Introduction and Scope

2-(1H-pyrazol-1-yl)pyrimidin-5-amine is a heterocyclic compound of interest in medicinal chemistry and drug discovery, belonging to a class of molecules known for a wide range of biological activities.[1] As with any novel or specialized chemical, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research.

This guide provides a detailed framework for the safe handling, storage, and disposal of 2-(1H-pyrazol-1-yl)pyrimidin-5-amine. The causality behind each recommendation is explained to foster a culture of safety and informed risk assessment in the laboratory.

Hazard Identification and Risk Assessment

Given the absence of specific toxicological data for 2-(1H-pyrazol-1-yl)pyrimidin-5-amine, a conservative approach to hazard assessment is warranted. Analysis of related aminopyrazole and pyrimidine derivatives suggests a potential for the following hazards:

-

Skin Irritation/Corrosion: Many aminopyrazole derivatives are classified as skin irritants.[2][3][4]

-

Serious Eye Damage/Irritation: Contact with eyes is likely to cause irritation or serious damage.[1][2][3]

-

Acute Oral Toxicity: Several analogous compounds are classified as harmful if swallowed.[3][4][5]

-

Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][4]

The following table summarizes the GHS hazard classifications for a selection of structurally related compounds, forming the basis of our risk assessment.

| Compound Name | CAS Number | GHS Hazard Classifications |

| 1-Methyl-1H-pyrazol-3-amine | 1904-31-0 | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (Respiratory)[1] |

| 5-Amino-3-methyl-1-phenyl-1H-pyrazole | 1131-18-6 | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (Respiratory)[3] |

| 1H-Pyrazole-5-amine | 916420-28-5 | Acute Tox. 4 (Oral), Skin Corr./Irrit. 2, Eye Dam./Irrit. 2A, STOT SE 3 (Respiratory)[4] |

| Pyrazole | 288-13-1 | Acute Tox. 4 (Oral), Acute Tox. 3 (Dermal), Skin Irrit. 2, Eye Dam. 1, STOT RE 1[5] |

| 5-(Furan-2-yl)-1H-pyrazol-3-amine | 1202537-81-2 | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (Respiratory)[6] |

| 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine | 1190045-39-6 | Skin Irrit. 2, Eye Irrit. 2/2B[7] |

Based on this data, it is prudent to handle 2-(1H-pyrazol-1-yl)pyrimidin-5-amine as a substance that is, at a minimum, a skin, eye, and respiratory irritant, and potentially harmful if swallowed.

Risk Mitigation: Engineering Controls, PPE, and Handling Procedures